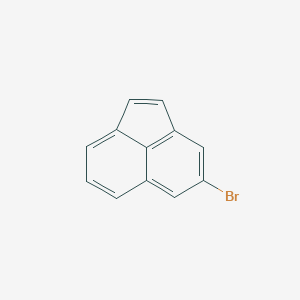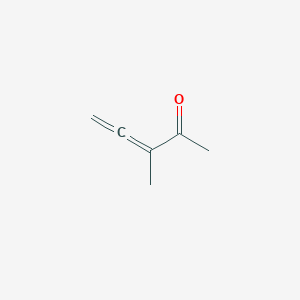
3,4-Pentadien-2-one, 3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Pentadien-2-one, 3-methyl- is an organic compound with the molecular formula C6H8O It is a conjugated diene with a ketone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Pentadien-2-one, 3-methyl- can be achieved through several methods. One common approach involves the aldol condensation reaction. In this process, acetone and p-anisaldehyde are reacted in the presence of a base such as potassium hydroxide. The reaction mixture is stirred and heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 3,4-Pentadien-2-one, 3-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Depending on the nucleophile, different substituted products can be formed.
Aplicaciones Científicas De Investigación
3,4-Pentadien-2-one, 3-methyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antiviral or antibacterial agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various chemical products.
Mecanismo De Acción
The mechanism of action of 3,4-Pentadien-2-one, 3-methyl- involves its interaction with molecular targets and pathways. For instance, its antiviral activity is attributed to its ability to bind to viral coat proteins, thereby inhibiting the virus’s ability to infect host cells . The compound’s structure allows it to interact with specific enzymes and proteins, leading to its biological effects.
Comparación Con Compuestos Similares
- 2,4-Pentanedione, 3-methyl-
- 3-Penten-2-one, 4-methyl-
- 1,4-Pentadien-3-one derivatives
Comparison: 3,4-Pentadien-2-one, 3-methyl- is unique due to its conjugated diene structure, which imparts distinct chemical reactivity and stability compared to other similar compounds.
Propiedades
Número CAS |
30515-36-7 |
|---|---|
Fórmula molecular |
C6H8O |
Peso molecular |
96.13 g/mol |
InChI |
InChI=1S/C6H8O/c1-4-5(2)6(3)7/h1H2,2-3H3 |
Clave InChI |
QCRQRJTVWNHEJP-UHFFFAOYSA-N |
SMILES canónico |
CC(=C=C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


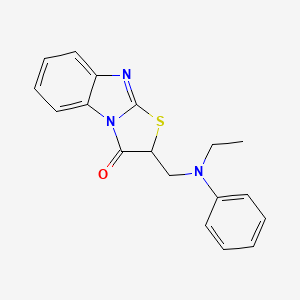

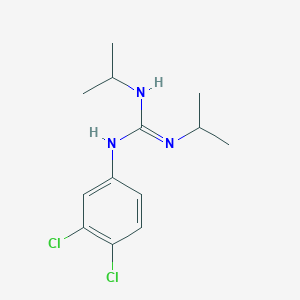

![Benzo[a]pyrido[2,3-c]phenazine](/img/structure/B14699066.png)
![1-[Ethyl(phenyl)amino]propan-2-one](/img/structure/B14699067.png)
![Bicyclo[3.2.0]hept-1-ene](/img/structure/B14699068.png)
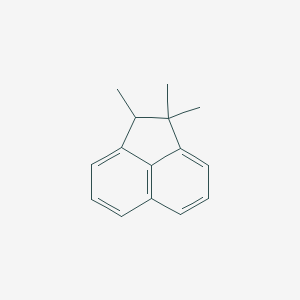
![2,3-Dithia-5,7-diazabicyclo[2.2.2]octane-6,8-dione](/img/structure/B14699084.png)
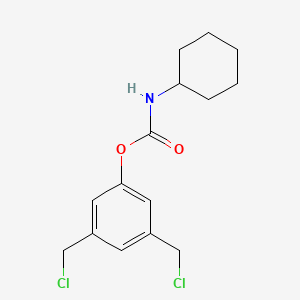

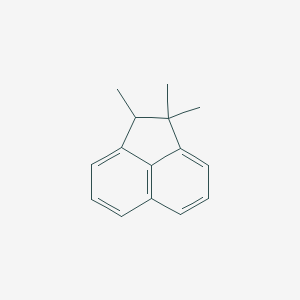
![Ethyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]propanoate](/img/structure/B14699121.png)
